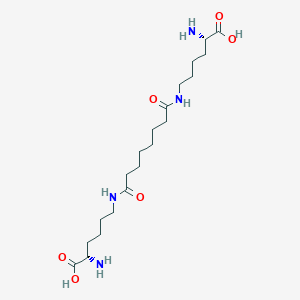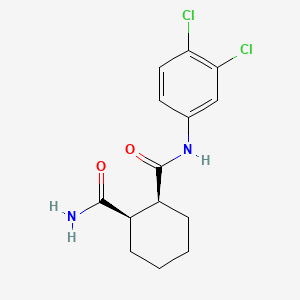
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, also known as DCPCD, is a cyclic organic compound that has been studied extensively in the field of medicinal chemistry and pharmacology. DCPCD has been found to possess numerous biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been used as a potential therapeutic agent for the treatment of a variety of diseases.
Applications De Recherche Scientifique
Synthesis of Chiral Compounds : The related compound "(1S,2S)-cyclohexane-1,2-dicarboxamides" has been synthesized for potential applications in creating chiral molecules. These chiral molecules have significant implications in pharmaceuticals and agrochemicals due to their ability to exist in enantiomerically pure forms (Zhou & Xu, 2014).
Preparation of Cyclohexanecarboxamide Derivatives : Research on "N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives" provides insights into the synthesis and characterization of these compounds, which can be important in the development of new materials or drugs (Özer et al., 2009).
Development of Polyamides : The synthesis of aromatic polyamides containing the cyclohexane structure is a significant area of research, particularly for the development of new polymers with specific mechanical and thermal properties (Hsiao et al., 1999).
Metal Complexes Studies : Research into "N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their Ni(II) and Cu(II) complexes" provides valuable insights into the development of new metal complexes, which could have potential applications in catalysis or material science (Ozer et al., 2009).
Catalysis and Stereoselectivity : The use of similar cyclohexane-based ligands in rhodium-catalyzed asymmetric hydroformylation has been studied, contributing to the understanding of catalytic processes and stereoselectivity in organic synthesis (Hayashi et al., 1979).
Propriétés
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


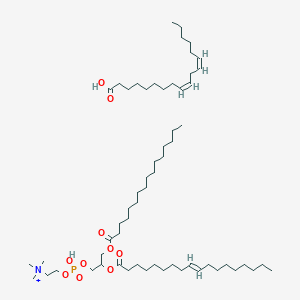
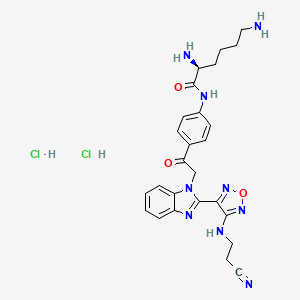

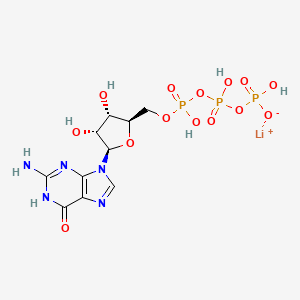
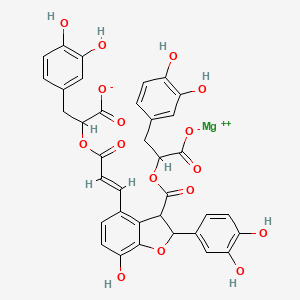
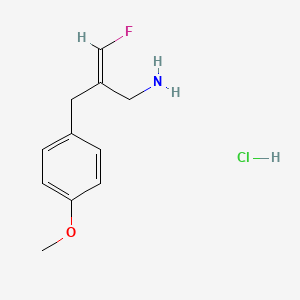
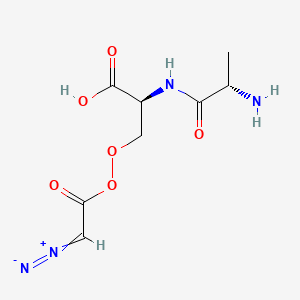
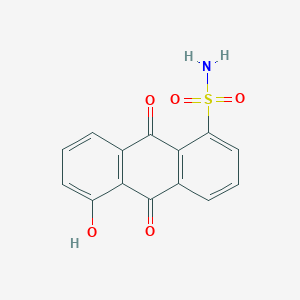
![(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(R)-hydroxy(phenyl)methyl]oxolane-3,4-diol](/img/structure/B608608.png)
![5-Cyano-2'-{4-[2-(3-Methyl-1h-Indol-1-Yl)ethyl]piperazin-1-Yl}-N-[3-(Pyrrolidin-1-Yl)propyl]biphenyl-3-Carboxamide](/img/structure/B608609.png)
